5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane
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Overview
Description
5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane is an organic compound characterized by its dioxane ring structure substituted with benzyloxy and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane typically involves the reaction of appropriate benzyloxy and methoxyphenyl precursors under controlled conditions. One common method involves the use of benzyloxy alcohols and methoxyphenyl aldehydes in the presence of acid catalysts to form the dioxane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoic acids.
Reduction: The methoxyphenyl group can be reduced to form phenolic derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Benzoic acids and related derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxyphenyl groups can interact with enzymes and receptors, potentially modulating their activity. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane
- 5,5-Bis(chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxane
Uniqueness
5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyloxy groups enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
652155-73-2 |
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Molecular Formula |
C27H30O5 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5,5-bis(phenylmethoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C27H30O5/c1-28-25-14-12-24(13-15-25)26-31-20-27(21-32-26,18-29-16-22-8-4-2-5-9-22)19-30-17-23-10-6-3-7-11-23/h2-15,26H,16-21H2,1H3 |
InChI Key |
XFBWLVNBQSGRAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC(CO2)(COCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Origin of Product |
United States |
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